2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) is an organic compound with the molecular formula C₈H₂₀N₂O₂. It is a polyfunctional molecule containing a tertiary amine and two hydroxyl groups. This compound is known for its versatility in various chemical reactions and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) can be synthesized through the reaction of dimethylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . Another method involves the reaction of N,N-bis(2-hydroxyethyl)ethylenediamine with formaldehyde and formic acid .
Industrial Production Methods
Industrial production of 2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as distillation or crystallization to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tertiary amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines or alcohols.
Substitution: Produces substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) involves its interaction with various molecular targets. The tertiary amine group can act as a nucleophile, participating in substitution reactions. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules . The compound’s polyfunctional nature allows it to engage in multiple pathways, making it a versatile reagent in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but lacks the second hydroxyl group.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyl groups but has a different amine structure.
2-(Dimethylamino)ethoxyethanol: Similar in functionality but has an ether linkage instead of a direct hydroxyl group.
Uniqueness
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) is unique due to its combination of a tertiary amine and two hydroxyl groups, providing a balance of nucleophilicity and hydrogen bonding capability. This makes it particularly useful in a variety of chemical reactions and applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
3197-07-7 |
---|---|
Molekularformel |
C8H20N2O2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C8H20N2O2/c1-9(2)3-4-10(5-7-11)6-8-12/h11-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
KOTHTSHIGYKYDO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.